molecular formula C7H3BrF3NO2 B1268037 4-Bromo-3-nitrobenzotrifluoride CAS No. 349-03-1

4-Bromo-3-nitrobenzotrifluoride

Cat. No. B1268037
CAS RN: 349-03-1
M. Wt: 270 g/mol
InChI Key: PESPBNYBZVIGRO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of compounds similar to 4-Bromo-3-nitrobenzotrifluoride involves intricate reactions that allow for the introduction of bromo, nitro, and trifluoromethyl groups into the benzene ring. A notable reaction is the aromatic nucleophilic substitution with rearrangement seen in reactions between 3-bromo-2-nitrobenzo[b]thiophene and amines, which could be of use for synthesizing derivatives of 4-Bromo-3-nitrobenzotrifluoride (Guerrera, Salerno, Lamartina, & Spinelli, 1995).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Bromo-3-nitrobenzotrifluoride, such as 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate, has been analyzed using spectroscopic techniques and confirmed by single-crystal X-ray diffraction studies. These analyses include FT-IR, HOMO and LUMO analysis, and NBO analysis, providing insights into the stability and electronic properties of the molecule (Chidan Kumar et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving 4-Bromo-3-nitrobenzotrifluoride derivatives demonstrate diverse reactivity patterns. For instance, the reactivity with amines resulting in nucleophilic substitution and rearrangement indicates its potential in synthetic chemistry for creating new molecular structures with varied functionalities (Guerrera et al., 1995).

Physical Properties Analysis

The crystal structures of isomers of 3-nitrobenzotrifluoride provide insights into the physical properties of 4-Bromo-3-nitrobenzotrifluoride, revealing how different packing and intermolecular interactions can influence the material's properties. Such structural analysis contributes to understanding the compound's behavior in solid state and potential applications in material science (Lynch & McClenaghan, 2003).

Chemical Properties Analysis

The chemical properties of 4-Bromo-3-nitrobenzotrifluoride can be inferred from studies on related compounds, such as the stability-indicating HPLC-UV analysis of 4-bromomethyl-3-nitrobenzoic acid. Such analyses highlight the stability and reactivity of the nitro and bromo functional groups under various conditions, providing valuable information for the compound's handling and application in synthesis (Freitas et al., 2014).

Scientific Research Applications

Synthesis and Chemical Reactions

  • Aromatic Nucleophilic Substitution with Rearrangement : 4-Bromo-3-nitrobenzotrifluoride is involved in reactions with amines, leading to unexpected structural rearrangements and formation of N-substituted aromatic compounds. This showcases its role in aromatic nucleophilic substitution reactions with potential in organic synthesis (Guerrera, Salerno, Lamartina, & Spinelli, 1995).

  • Lability of the Bromine Atom : Studies on similar compounds, such as bromo-substituted benzimidazoles, show the bromine atom's stability, which is relevant for understanding the reactivity of halogenated aromatic compounds like 4-Bromo-3-nitrobenzotrifluoride (Andreichikov & Simonov, 1970).

  • Crystal Engineering and Bonding Interactions : Its derivatives, such as chlorophenylsulfanyl nitrobenzotrifluorides, have been studied for their crystal structures, demonstrating the compound's significance in understanding molecular conformation and interactions in solid-state chemistry (Lynch & Mcclenaghan, 2003).

Polymer Science

  • Synthesis of Soluble Polyimides : 4-Bromo-3-nitrobenzotrifluoride is a key precursor in the synthesis of new diamine monomers, leading to the development of soluble polyimides with high thermal stability and unique physical properties, important in advanced material sciences (Choi et al., 2008).

Spectroscopy and Molecular Analysis

  • Spectroscopic Analysis of Derivatives : Derivatives of 4-Bromo-3-nitrobenzotrifluoride have been analyzed using techniques like FT-IR and X-ray diffraction, contributing to our understanding of molecular structures and electronic properties (Kumar et al., 2014).

Electrophilic Substitution Reactions

  • Use in Bromination Reactions : Its role in electrophilic substitution reactions, such as the bromination of nitrobenzene, demonstrates its utility in synthesizing brominated aromatic compounds, which are important intermediates in various chemical syntheses (Sobolev et al., 2014).

Surface Chemistry

  • Functionalization of Surfaces : Research shows its use in the chemical functionalization of surfaces, such as glassy carbon electrodes, revealing its potential in surface chemistry and material modification (Actis et al., 2008).

Safety And Hazards

4-Bromo-3-nitrobenzotrifluoride is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It should be handled with protective clothing and used only in a well-ventilated area . Avoid contact with moisture and incompatible materials .

properties

IUPAC Name

1-bromo-2-nitro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO2/c8-5-2-1-4(7(9,10)11)3-6(5)12(13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESPBNYBZVIGRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334434
Record name 4-Bromo-3-nitrobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-nitrobenzotrifluoride

CAS RN

349-03-1
Record name 4-Bromo-3-nitrobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2-nitro-4-(trifluoromethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
Y Wu, W Lu, YN Ma, F Chen, W Ren… - The Journal of Organic …, 2023 - ACS Publications
In this work, we developed a facile and controllable electrophilic aromatic nitration method with commercially available 68% HNO 3 as the nitrating reagent and trifluoromethanesulfonic …
Number of citations: 4 pubs.acs.org
T Takeuchi, S Oishi, T Watanabe, H Ohno… - Journal of medicinal …, 2011 - ACS Publications
The kinesin spindle protein (KSP) is a mitotic kinesin involved in the establishment of a functional bipolar mitotic spindle during cell division. It is considered to be an attractive target for …
Number of citations: 91 pubs.acs.org
Å Slevin, T Koolmeister, M Scobie - Chemical communications, 2007 - pubs.rsc.org
Benzo[c]cinnolines, thieno[3,2-c]cinnolines, pyrido[3,2-c]cinnolines and the previously undescribed quinoxalino[6,7-c]cinnoline ring system are conveniently prepared by a short …
Number of citations: 17 pubs.rsc.org
W Zhao - 2021 - search.proquest.com
GPCR regulates numerous diverse physiological processes relevant to diabetes, obesity, Alzheimer's diseases, and several central nervous system disorders and targets proteins in …
Number of citations: 2 search.proquest.com
T Takeuchi - 2014 - repository.kulib.kyoto-u.ac.jp
… 1,4-Dioxane (1.5 mL) was added to a flask containing 4-bromo-3-nitrobenzotrifluoride (51.0 … (5 mL) was added to a flask containing 4-bromo-3-nitrobenzotrifluoride (63.3 μL, 0.41 mmol), …
Number of citations: 4 repository.kulib.kyoto-u.ac.jp
WS Li, N Zhang, LM Sayre - Tetrahedron, 2001 - Elsevier
… In a typical procedure, a solution of 4-bromo-3-nitrobenzotrifluoride (5.03 g, 18.5 mmol) and ethanolamine (3.39 g, 55.5 mmol) in 50 mL n-butyl alcohol containing solid K 2 CO 3 (2.8 g, …
Number of citations: 47 www.sciencedirect.com
DRM Ramadan - 2021 - air.unimi.it
… Prepared according to general synthesis from 4-bromo-3-nitrobenzotrifluoride (1.35 g, 5 mmol) and phenylboronic acid (0.67 g, 5.5 mmol). Column chromatography (90:10 hexane: …
Number of citations: 2 air.unimi.it
WS Li, LM Sayre - Tetrahedron, 2001 - Elsevier
Two different 13 C-labeled 7-trifluoromethyl-N 1 ,N 10 -ethyleneisoalloxazinium chlorides were utilized to examine the mechanism of amine dehydrogenation. H NMR studies in CD 3 …
Number of citations: 25 www.sciencedirect.com
MA Cismesia - 2015 - search.proquest.com
One of the main areas of research in the Yoon group is the development of new methods using on visible light photoredox catalysis. Moreover, we are interested in studying the …
Number of citations: 0 search.proquest.com
E Martìnez-Vollbert, C Ciambrone… - Inorganic …, 2022 - ACS Publications
In this report, we investigate a new family of cationic iridium(III) complexes featuring the cyclometalating ligand 2-phenylbenzimidazole and ancillary ligand 4,4′-dimethyl-2,2′-…
Number of citations: 8 pubs.acs.org

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